molecular formula C11H8BrNO B8076382 9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline

9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline

Cat. No.: B8076382
M. Wt: 250.09 g/mol
InChI Key: JJNAWEQOEFQUSE-UHFFFAOYSA-N
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Description

9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline is a heterocyclic compound that features a bromine atom attached to a dihydropyranoquinoline structure. This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dihydropyranoquinoline structure play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target .

Biological Activity

9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline is a heterocyclic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom attached to a dihydropyranoquinoline structure. This unique configuration contributes to its reactivity and biological interactions.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. It has been studied for its ability to induce apoptosis in various cancer cell lines:

  • Mechanism of Action : The compound induces cell cycle arrest at the G2/M phase and inhibits tubulin polymerization, which is critical for cancer cell division .
  • Case Studies : In vitro studies demonstrated low nanomolar antiproliferative activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The structural modifications in related compounds have been linked to enhanced anticancer efficacy .

Antimicrobial Activity

This compound also displays antimicrobial properties:

  • Activity Spectrum : It has shown effectiveness against various pathogens, potentially due to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Research Findings : Structural analogs have been synthesized that demonstrate promising antimicrobial activities comparable to standard treatments .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound interacts with enzymes involved in cancer progression and inflammation.
  • Receptor Binding : Binding affinity studies suggest that the bromine atom plays a crucial role in modulating receptor activity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it can be compared with other quinoline derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModerateInduces apoptosis; inhibits tubulin polymerization
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-oneModerateHighInhibits pro-inflammatory cytokines
3-BromoquinolineLowModerateGeneral enzyme inhibition

Properties

IUPAC Name

12-bromo-2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),8,10-pentaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-8-1-2-9-10-7(3-5-13-9)4-6-14-11(8)10/h1-2,4,6H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNAWEQOEFQUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2C=CC(=C3C2=C1C=CO3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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